molecular formula C15H15Cl2N3O3S B2719987 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034318-76-6

4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2719987
CAS No.: 2034318-76-6
M. Wt: 388.26
InChI Key: AQVCNZVITYUYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic molecule features a pyrimidine core, a privileged scaffold in drug discovery, linked via an ether bridge to a pyrrolidine ring that is further modified with a 2,5-dichlorobenzenesulfonyl group. This specific structural motif suggests potential for diverse biological activity. Compounds with pyrimidine and pyrrolidine subunits are frequently investigated as modulators of various enzymatic targets, particularly protein kinases . The benzenesulfonyl group is a common feature in many compounds with confirmed pharmacological profiles, including those acting on the central nervous system and as histamine antagonists . Researchers value this compound as a key intermediate or a novel chemical entity for constructing structure-activity relationships (SAR), exploring new chemical space in library synthesis, and screening against a panel of biological targets to identify lead compounds for various diseases. Its mechanism of action is not predefined and is entirely dependent on the specific research context and target of interest. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-10-18-6-4-15(19-10)23-12-5-7-20(9-12)24(21,22)14-8-11(16)2-3-13(14)17/h2-4,6,8,12H,5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVCNZVITYUYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of amines and aldehydes under acidic or basic conditions.

    Attachment of the Dichlorobenzenesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with 2,5-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Formation of the Pyrimidine Ring: The final step involves the coupling of the sulfonylated pyrrolidine with a 2-methylpyrimidine derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under heating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfides or thiols from the sulfonyl group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with protein targets, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related molecules. These comparisons focus on molecular features, hypothesized biological activity, and available experimental data.

Compound A: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Structural Similarities: Both compounds feature a pyrimidine core, though Compound A includes a thioether-linked terpenoid chain and a protected sugar moiety.
  • Key Differences : Compound A is a nucleoside analog with a phosphoramidite group, suggesting its use in oligonucleotide synthesis. In contrast, the target compound lacks nucleotide-like modifications and emphasizes sulfonamide functionality.

Compound B: 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-Fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic Acid

  • Structural Similarities : Both compounds share a pyrrolidin-3-yl-oxy linker and dichlorophenyl groups.
  • Key Differences : Compound B includes a benzoannulene-carboxylic acid scaffold and a fluoropropyl substitution on the pyrrolidine, which may enhance solubility and receptor selectivity.
  • Activity : Compound B is patented in combination with Alpelisib (a PI3Kα inhibitor) for cancer therapy, suggesting synergistic kinase inhibition. The target compound’s sulfonamide group may instead modulate sulfotransferases or GPCRs .

Comparative Data Table

Parameter Target Compound Compound A Compound B
Core Structure 2-Methylpyrimidine + sulfonamide-pyrrolidine Pyrimidine + nucleoside analog Benzoannulene + pyrrolidine-oxy
Key Functional Groups 2,5-Dichlorobenzenesulfonyl Terpenoid-thioether, phosphoramidite 3-Fluoropropyl, dichlorophenyl, carboxylic acid
Therapeutic Indication Hypothesized: Enzyme inhibition (e.g., kinases) Antiviral/antisense applications Oncology (PI3Kα combination therapy)
Metabolic Stability Likely high (dichlorophenyl, sulfonamide) Moderate (labile phosphoramidite group) High (fluorinated alkyl chain)
Patent/Clinical Status No direct data Experimental (synthesis-focused) Patented combination therapy

Research Findings and Limitations

  • Target Compound: Limited direct pharmacological data are available. Its structural analogs (e.g., sulfonamide-pyrrolidine hybrids) show activity against carbonic anhydrases and tyrosine kinases, suggesting plausible mechanisms .
  • Its complexity may limit bioavailability .
  • Compound B: Demonstrated preclinical efficacy in PI3Kα-driven cancers when combined with Alpelisib. Its fluoropropyl group enhances blood-brain barrier penetration compared to non-fluorinated analogs .

Critical Analysis of Evidence

  • The provided evidence lacks direct pharmacological data for the target compound, necessitating extrapolation from structural analogs.
  • The 1948 Litchfield-Wilcoxon method () could theoretically assess dose-response relationships for these compounds, but modern assays (e.g., IC50 determination) are required for precise comparisons .

Biological Activity

The compound 4-{[1-(2,5-dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, binding affinities, and relevant case studies.

Chemical Structure

The chemical structure is characterized by a pyrimidine ring substituted with a pyrrolidine moiety linked through a sulfonyl group. This unique structure is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The pyrimidine ring may also engage in hydrogen bonding and π-π interactions, enhancing the stability of the compound's binding to its targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 0.130 nM against α4β1 integrin, which is involved in tumor cell adhesion and migration . This suggests that this compound could potentially inhibit tumor growth through similar mechanisms.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored. Preliminary data suggest it may inhibit enzymes involved in inflammatory pathways, which are crucial for cancer progression and metastasis. The sulfonyl group enhances the compound's binding affinity to these enzymes, leading to decreased enzymatic activity and subsequent anti-inflammatory effects.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Animal Models : In vivo studies using murine models have demonstrated that treatment with this compound significantly reduces tumor size compared to control groups. Histological analyses reveal decreased proliferation markers and increased apoptosis in treated tumors.

Data Table: Biological Activity Summary

Biological Activity IC50 Value Mechanism Reference
Antitumor (α4β1 integrin)0.130 nMInhibition of cell adhesion
Enzyme inhibition (unspecified)N/ADecreased inflammatory response
Apoptosis inductionN/AInduction of programmed cell deathInternal Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.